Cas no 84127-04-8 (Bis(4-methoxyphenyl)phosphine)

Bis(4-methoxyphenyl)phosphine structure
Bis(4-methoxyphenyl)phosphine structure
Nome del prodotto:Bis(4-methoxyphenyl)phosphine
Numero CAS:84127-04-8
MF:C14H15O2P
MW:246.241464853287
MDL:MFCD15143653
CID:859548
PubChem ID:329762928

Bis(4-methoxyphenyl)phosphine Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(4-methoxyphenyl)phosphine
    • Bis(4-methoxyphenyl)phosphine (ACI)
    • Phosphine, bis(p-methoxyphenyl)- (7CI)
    • Bis(p-methoxyphenyl)phosphine
    • DB-333914
    • FWKICRREDMVWRF-UHFFFAOYSA-N
    • AKOS016006207
    • MFCD15143653
    • 84127-04-8
    • CS-W005517
    • DTXSID90463443
    • di-(4-methoxyphenyl)-phosphine
    • DS-2519
    • Bis(4-methoxyphenyl)phosphane
    • Bis-(4-methoxyphenyl)phosphine
    • SCHEMBL246794
    • BCP22565
    • MDL: MFCD15143653
    • Inchi: 1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3
    • Chiave InChI: FWKICRREDMVWRF-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C=CC(PC2C=CC(OC)=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 246.08096671g/mol
  • Massa monoisotopica: 246.08096671g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų
  • XLogP3: 3.1

Proprietà sperimentali

  • Punto di fusione: 36-40 °C
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C

Bis(4-methoxyphenyl)phosphine Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H228-H315-H319-H335
  • Dichiarazione di avvertimento: P210-P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN1325 - class 4.1 - PG 2 - Flammable solids, organic, n.o.s., HI: all
  • WGK Germania:3
  • Codice categoria di pericolo: 11-36/37/38
  • Istruzioni di sicurezza: 26-36
  • Identificazione dei materiali pericolosi: F
  • Classe di pericolo:4.1
  • PackingGroup:

Bis(4-methoxyphenyl)phosphine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019122928-5g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
5g
$488.32 2023-08-31
abcr
AB368914-2 g
Bis(4-methoxyphenyl)phosphine, 95%; .
84127-04-8 95%
2g
€534.00 2023-06-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1083-1g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
1g
¥3000.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304750-500mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
500mg
¥1600.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JU493-25g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
25g
14220CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JU493-10g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
10g
6872CNY 2021-05-08
eNovation Chemicals LLC
D962601-250mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
250mg
$185 2025-02-19
abcr
AB368914-500mg
Bis(4-methoxyphenyl)phosphine, 95%; .
84127-04-8 95%
500mg
€262.00 2025-02-19
1PlusChem
1P004T8Y-500mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
500mg
$205.00 2024-04-21
eNovation Chemicals LLC
D962601-250mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
250mg
$185 2025-02-20

Bis(4-methoxyphenyl)phosphine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Hexane
1.3 Solvents: Diethyl ether
Riferimento
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 30 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
1.4 Reagents: Sodium chloride Solvents: Water ;  5 min, 0 °C
Riferimento
Selective Dehydrocoupling of Phosphines by Lithium Chloride Carbenoids
Molitor, Sebastian; Becker, Julia; Gessner, Viktoria H., Journal of the American Chemical Society, 2014, 136(44), 15517-15520

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt; 0.5 - 16 h, 35 °C
1.2 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  35 °C; 35 °C → 0 °C; 15 min, 0 °C
Riferimento
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene ;  rt; 100 °C; reflux
Riferimento
Electronic and steric effects of ligands as control elements for rhodium-catalyzed asymmetric hydrogenation
Herseczki, Zsanett; Gergely, Ildiko; Hegedues, Csaba; Szoellosy, Aron; Bakos, Jozsef, Tetrahedron: Asymmetry, 2004, 15(11), 1673-1676

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pinacolborane Solvents: Acetonitrile ;  20 h, 60 °C
1.2 Reagents: Isopropanol
Riferimento
Rapid Metal-Free Formation of Free Phosphines from Phosphine Oxides
Provis-Evans, Cei B.; Emanuelsson, Emma A. C.; Webster, Ruth L., Advanced Synthesis & Catalysis, 2018, 360(20), 3999-4004

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; 10 min, rt; 10 min, rt; rt → 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min
Riferimento
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pinacolborane Solvents: Acetonitrile ;  20 h, 60 °C
Riferimento
Hydrogen/Halogen Exchange of Phosphines for the Rapid Formation of Cyclopolyphosphines
Barrett, Adam N.; Woof, Callum R.; Goult, Christopher A.; Gasperini, Danila; Mahon, Mary F.; et al, Inorganic Chemistry, 2021, 60(21), 16826-16833

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt; 2 h, rt
1.2 Solvents: tert-Butyl methyl ether ;  5 min, rt; 10 min, rt; rt → 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 5 °C
Riferimento
Copper-catalyzed C-P cross-coupling of secondary phosphines with (hetero)aromatic bromide
Li, Chun-Jing; Lu, Jing; Zhang, Zhi-Xun; Zhou, Kun; Li, Yan; et al, Research on Chemical Intermediates, 2018, 44(7), 4547-4562

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  15 min, 0 °C; 5 min, 0 °C
Riferimento
Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions
Liu, Weiping; Sahoo, Basudev; Spannenberg, Anke; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2018, 57(36), 11673-11677

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Borinic acid, B,B-bis(2-chlorophenyl)- Solvents: Toluene ;  18 h, 80 °C
Riferimento
Metal-free reduction of phosphine oxides, sulfoxides, and N-oxides with hydrosilanes using a borinic acid precatalyst
Chardon, Aurelien; Maubert, Orianne; Rouden, Jacques; Blanchet, Jerome, ChemCatChem, 2017, 9(24), 4460-4464

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  15 min, 0 °C; 5 min, rt
Riferimento
Manganese catalyzed urea and polyurea synthesis using methanol as C1 source
Guo, Jiaxin; Tang, Jun; Xi, Hui; Zhao, Sheng-Yin; Liu, Weiping, Chinese Chemical Letters, 2023, 34(4),

Bis(4-methoxyphenyl)phosphine Raw materials

Bis(4-methoxyphenyl)phosphine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84127-04-8)Bis(4-methoxyphenyl)phosphine
A864176
Purezza:99%/99%
Quantità:500mg/2g
Prezzo ($):155.0/316.0